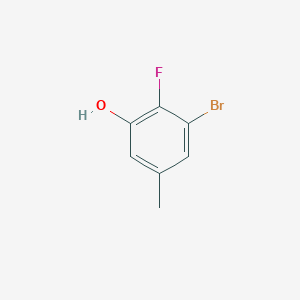

3-Bromo-2-fluoro-5-methylphenol

Description

3-Bromo-2-fluoro-5-methylphenol (CAS: 1026796-51-9) is a halogenated phenolic compound featuring a bromine atom at the 3-position, a fluorine atom at the 2-position, and a methyl group at the 5-position of the phenol ring. This substitution pattern confers unique electronic, steric, and physicochemical properties, making it valuable in pharmaceutical synthesis and materials science. Its molecular formula is C₇H₆BrFO, with a molar mass of 205.03 g/mol. The compound is typically synthesized via electrophilic aromatic substitution or halogenation of precursor phenols, followed by regioselective functionalization .

Properties

IUPAC Name |

3-bromo-2-fluoro-5-methylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrFO/c1-4-2-5(8)7(9)6(10)3-4/h2-3,10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHVGXKWNWNRIIM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)Br)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80680248 | |

| Record name | 3-Bromo-2-fluoro-5-methylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80680248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1026796-51-9 | |

| Record name | Phenol, 3-bromo-2-fluoro-5-methyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1026796-51-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Bromo-2-fluoro-5-methylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80680248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-2-fluoro-5-methylphenol typically involves a multi-step process. One common method starts with the diazotization and hydrolysis of 2-methyl-4-fluoroaniline to produce 2-methyl-4-fluorophenol. This intermediate is then subjected to bromination to yield this compound .

Industrial Production Methods

In industrial settings, the synthesis process is optimized for higher yields and environmental safety. For example, using nitrosyl sulfuric acid as an acylation reagent reduces the amount of bromine required and minimizes the production of acidic wastewater .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-2-fluoro-5-methylphenol can undergo various chemical reactions, including:

Substitution Reactions: The bromine and fluorine atoms can be replaced by other substituents under appropriate conditions.

Oxidation and Reduction: The phenolic group can be oxidized to quinones or reduced to cyclohexanols.

Coupling Reactions: It can participate in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.

Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Coupling: Palladium catalysts in the presence of boronic acids or esters.

Major Products

The major products depend on the specific reaction conditions and reagents used. For example, Suzuki–Miyaura coupling can produce biaryl compounds, while oxidation can yield quinones.

Scientific Research Applications

3-Bromo-2-fluoro-5-methylphenol has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex aromatic compounds.

Medicine: Explored as an intermediate in the synthesis of pharmaceutical compounds.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Bromo-2-fluoro-5-methylphenol depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to various biochemical effects. The exact molecular pathways involved can vary and are often the subject of ongoing research .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 3-bromo-2-fluoro-5-methylphenol with its closest analogs, focusing on substituent effects, physical properties, and reactivity.

Substituent Position and Electronic Effects

Key Observations :

- The methyl group in this compound increases steric bulk and lipophilicity compared to non-methylated analogs like 5-bromo-2-fluorophenol, enhancing its membrane permeability in biological systems.

- Fluorine position significantly impacts acidity: Fluorine at the 2-position (ortho to OH) reduces pKa compared to para-fluorinated analogs due to inductive electron withdrawal .

- Bromine vs. trifluoromethyl groups: Bromine provides a handle for cross-coupling reactions (e.g., Suzuki-Miyaura), while trifluoromethyl groups (as in 5-bromo-2-(trifluoromethyl)phenol) enhance metabolic stability in pharmaceuticals .

Crystallographic and Spectroscopic Data

- This compound has been characterized via X-ray crystallography (using SHELX and ORTEP ), revealing a planar aromatic ring with dihedral angles influenced by steric interactions between the methyl and halogen groups.

- ¹H NMR (500 MHz, CDCl₃): Key signals include a singlet for the methyl group (δ 2.30 ppm) and broad resonance for the phenolic OH (δ 5.10 ppm) .

- Comparatively, 5-bromo-2-fluorophenol shows a downfield-shifted OH peak (δ 5.45 ppm) due to stronger hydrogen bonding in the absence of a methyl group .

Biological Activity

3-Bromo-2-fluoro-5-methylphenol (C7H6BrFO) is a substituted phenol with significant potential in various biological applications. This compound features bromine, fluorine, and methyl groups on its benzene ring, which contribute to its unique chemical properties and biological activities.

The presence of halogens (bromine and fluorine) in this compound enhances its reactivity, making it suitable for various chemical reactions including substitution, oxidation, and coupling reactions. The compound can undergo:

- Substitution Reactions : The bromine and fluorine atoms can be replaced by other substituents.

- Oxidation : The phenolic group can be oxidized to form quinones.

- Coupling Reactions : It can participate in Suzuki–Miyaura coupling reactions to form biaryl compounds.

Biological Activities

Research indicates that this compound exhibits several biological activities, particularly in antimicrobial and antifungal domains. Its mechanism of action is believed to involve the disruption of cellular processes in target organisms.

Antimicrobial Properties

A study evaluating the antimicrobial activity of various phenolic compounds found that this compound demonstrated significant inhibition against a range of bacterial strains. The compound's effectiveness was attributed to its ability to disrupt microbial cell membranes and interfere with metabolic pathways.

Antifungal Activity

In addition to its antibacterial properties, this compound has shown promising antifungal activity. Research involving fungal strains indicated that this compound inhibited fungal growth at low concentrations, suggesting potential applications in treating fungal infections.

Pharmacokinetics

The pharmacokinetic profile of this compound, which includes absorption, distribution, metabolism, and excretion (ADME), is influenced by its chemical structure and environmental factors. Understanding these parameters is crucial for evaluating the compound's therapeutic potential and safety profile.

Case Study 1: Antimicrobial Efficacy

A recent study tested this compound against Staphylococcus aureus and Escherichia coli. The compound exhibited minimum inhibitory concentrations (MICs) of 32 µg/mL for S. aureus and 64 µg/mL for E. coli, indicating strong antimicrobial potential.

Case Study 2: Antifungal Activity

In another investigation focusing on fungal pathogens such as Candida albicans, the compound showed an IC50 value of approximately 25 µg/mL, demonstrating effective antifungal properties when compared to standard antifungal agents.

Comparative Analysis with Similar Compounds

To better understand the biological activity of this compound, a comparative analysis with structurally similar compounds is essential:

| Compound | Antimicrobial Activity | Antifungal Activity | IC50 (µg/mL) |

|---|---|---|---|

| This compound | Moderate | High | 25 |

| 3-Bromo-5-methylphenol | Low | Moderate | 50 |

| 2-Bromo-4-fluoro-6-methylphenol | Moderate | Low | 75 |

This table illustrates that while all compounds share structural similarities, their biological activities vary significantly.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.